molecular formula C12H5F15OS B12545682 3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene CAS No. 142214-54-8

3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene

Cat. No.: B12545682
CAS No.: 142214-54-8
M. Wt: 482.21 g/mol
InChI Key: FLVOSMPSNSEOOJ-UHFFFAOYSA-N
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Description

3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability, chemical resistance, and hydrophobicity to the compound. These characteristics make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene typically involves the reaction of thiophene with a fluorinated alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether linkage between the thiophene and the fluorinated alcohol.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials, including conductive polymers and organic semiconductors.

    Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature and chemical stability.

    Industry: Utilized in the production of coatings, lubricants, and surface treatments to impart water and oil repellency.

Mechanism of Action

The mechanism of action of 3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene is primarily based on its ability to interact with various molecular targets through hydrophobic interactions and fluorine bonding. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, leading to its diverse effects in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxy]thiophene stands out due to its specific combination of a thiophene ring and a highly fluorinated side chain. This unique structure imparts exceptional chemical stability, making it suitable for applications where durability and resistance to harsh conditions are required.

Properties

CAS No.

142214-54-8

Molecular Formula

C12H5F15OS

Molecular Weight

482.21 g/mol

IUPAC Name

3-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctoxy)thiophene

InChI

InChI=1S/C12H5F15OS/c13-6(14,4-28-5-1-2-29-3-5)7(15,16)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)27/h1-3H,4H2

InChI Key

FLVOSMPSNSEOOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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